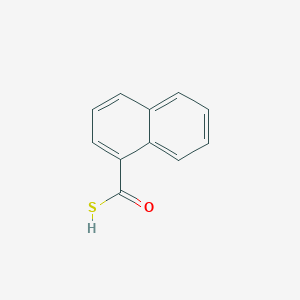![molecular formula C5H10N4O3 B14413637 ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate typically involves the reaction of ethyl carbamate with hydrazine derivatives under controlled conditions. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the reaction of ammonia with ethyl chloroformate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of metal-free synthesis methods and eco-friendly reagents, such as Si(OMe)4 and DBU, has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, ureas, and other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like acetylcholinesterase, leading to an increase in acetylcholine levels at nerve synapses or neuromuscular junctions . This inhibition results in increased stimulation of nerve endings, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: An ester of carbamic acid with similar chemical properties.
Propyl carbamate: Another ester of carbamic acid with comparable applications.
Phenyl carbamate: Used in similar industrial and pharmaceutical applications.
Uniqueness
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in scientific research and industrial applications sets it apart from other carbamates .
Eigenschaften
Molekularformel |
C5H10N4O3 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate |
InChI |
InChI=1S/C5H10N4O3/c1-2-12-5(11)7-3-8-9-4(6)10/h3H,2H2,1H3,(H3,6,9,10)(H,7,8,11) |
InChI-Schlüssel |
VNWOOTWQAJPMEN-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)N/C=N/NC(=O)N |
Kanonische SMILES |
CCOC(=O)NC=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


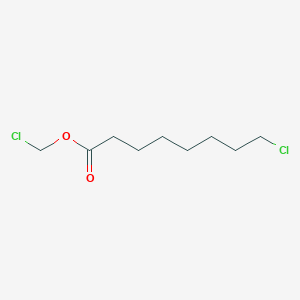
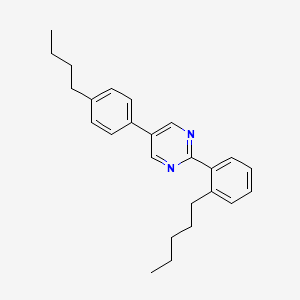
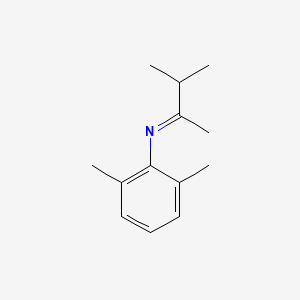
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

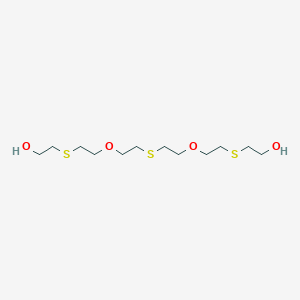
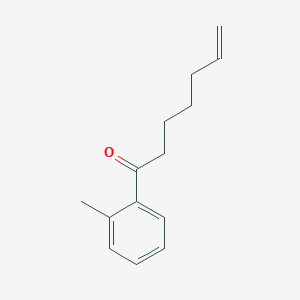
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)



![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
